An In-Depth Technical Guide to the Synthesis of Benzyldiisopropylamine
An In-Depth Technical Guide to the Synthesis of Benzyldiisopropylamine
This guide provides a comprehensive overview of the synthesis of Benzyldiisopropylamine (N-benzyl-N,N-diisopropylamine), a tertiary amine commonly used in organic synthesis. The primary focus is on the widely employed method of reductive amination, offering a detailed experimental protocol, quantitative data, and alternative methodologies relevant to researchers, scientists, and professionals in drug development.
Core Synthesis: Reductive Amination
The most common and efficient method for synthesizing Benzyldiisopropylamine is the direct reductive amination of benzaldehyde with diisopropylamine.[1][2] This reaction proceeds in two main stages:
-
Iminium Ion Formation : The secondary amine (diisopropylamine) reacts with the carbonyl compound (benzaldehyde) to form a hemiaminal intermediate, which then dehydrates to form an iminium ion.
-
Reduction : The iminium ion is then reduced in situ by a reducing agent to yield the final tertiary amine product.[3]
Various reducing agents can be employed, with sodium borohydride (NaBH₄) being a common and effective choice.[4] Milder, more selective agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are also frequently used to avoid the reduction of the starting aldehyde.
Physicochemical and Characterization Data
The properties and spectral data for the target compound are summarized below.
| Property | Value | Reference |
| CAS Number | 34636-09-4 | [5] |
| Molecular Formula | C₁₃H₂₁N | [5] |
| Molecular Weight | 191.31 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [6] |
Table 1: Physicochemical Properties of Benzyldiisopropylamine.
| ¹H NMR (270.01 MHz, CDCl₃) | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration |
| CH₃ | 1.04 ppm | Doublet (d) | 6.8 Hz | 12 H |
| CH | 3.04 ppm | Septet (sept) | 6.8 Hz | 2 H |
| CH₂ | 3.66 ppm | Singlet (s) | - | 2 H |
| Ar-H | 7.17 - 7.35 ppm | Multiplet (m) | - | 5 H |
Table 2: ¹H NMR Spectroscopic Data for Benzyldiisopropylamine.[4]
Experimental Protocols
Primary Protocol: Reductive Amination using Sodium Borohydride
This protocol is based on a general procedure for the reduction of imines and is adapted for the synthesis of Benzyldiisopropylamine.[4]
Materials and Reagents:
-
Benzaldehyde
-
Diisopropylamine
-
Methanol (MeOH), anhydrous
-
Sodium Borohydride (NaBH₄)
-
Diethyl ether (Et₂O)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Nitrogen (N₂) gas supply
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add benzaldehyde (1.0 eq.) and diisopropylamine (1.1 eq.).
-
Dissolve the reactants in anhydrous methanol (approx. 5 mL per 1 mmol of aldehyde).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.1 eq.) portion-wise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 1-2 hours.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Take up the resulting residue in diethyl ether (15 mL) and a saturated aqueous solution of NaHCO₃ (15 mL).[4]
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with diethyl ether (2 x 15 mL).[4]
-
Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).[4]
-
Filter the solution to remove the drying agent and concentrate the filtrate in vacuo to afford the crude Benzyldiisopropylamine.
-
If necessary, purify the product via vacuum distillation or column chromatography.
| Parameter | Condition |
| Reactants | Benzaldehyde, Diisopropylamine |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol (MeOH) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
Table 3: Summary of Typical Reaction Parameters.
Alternative Protocol: Catalytic Reductive Amination
Modern methods often employ catalysts to improve efficiency and substrate scope. Brønsted acids, such as triflic acid, can be used to catalyze the direct reductive amination of carbonyl compounds. Another advanced approach involves iridium-catalyzed direct reductive amination using hydrogen gas as the reductant. These methods may offer advantages in terms of atom economy and milder reaction conditions but require specialized catalysts and equipment.
Visualizations
Reaction Pathway
The following diagram illustrates the two-step mechanism of reductive amination for the synthesis of Benzyldiisopropylamine.
Caption: Reaction pathway for reductive amination.
Experimental Workflow
This diagram outlines the general laboratory workflow for the synthesis, workup, and purification of Benzyldiisopropylamine.
Caption: General experimental workflow for synthesis.
Safety and Handling
-
Benzaldehyde : Combustible liquid, harmful if swallowed or inhaled.
-
Diisopropylamine : Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Toxic if inhaled.
-
Sodium Borohydride : Reacts with water to produce flammable hydrogen gas. Causes skin and eye irritation.
-
Benzyldiisopropylamine : May cause skin, eye, and respiratory irritation.
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Handle all reagents and solvents with care, consulting the specific Safety Data Sheet (SDS) for each chemical before use.
References
- 1. youtube.com [youtube.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. Digital resource [dam-oclc.bac-lac.gc.ca]
- 5. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
